![molecular formula C7H15ClFNO2S B13468957 Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride CAS No. 2913228-96-1](/img/structure/B13468957.png)
Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminocyclohexyl group and a methanesulfonyl fluoride moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride typically involves multiple steps. One common method starts with the preparation of the aminocyclohexyl intermediate, which is then reacted with methanesulfonyl fluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfonyl fluoride group under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile involved.
Scientific Research Applications
Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into target molecules.
Biology: Employed in biochemical studies to investigate enzyme inhibition and protein modification.
Medicine: Potential use in drug development as a precursor for designing enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine and cysteine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl fluoride: A simpler analog with similar reactivity but lacking the aminocyclohexyl group.
Cyclohexylamine derivatives: Compounds with similar aminocyclohexyl structures but different functional groups.
Sulfonamide derivatives: Compounds with sulfonamide groups instead of sulfonyl fluoride.
Uniqueness
Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride is unique due to its combination of an aminocyclohexyl group and a sulfonyl fluoride moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
2913228-96-1 |
|---|---|
Molecular Formula |
C7H15ClFNO2S |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
(4-aminocyclohexyl)methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)5-6-1-3-7(9)4-2-6;/h6-7H,1-5,9H2;1H |
InChI Key |
NCXLVLLDWQLYRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CS(=O)(=O)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


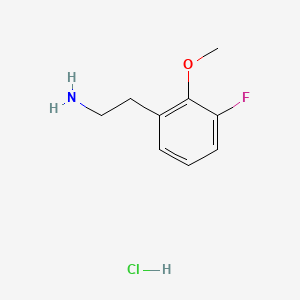
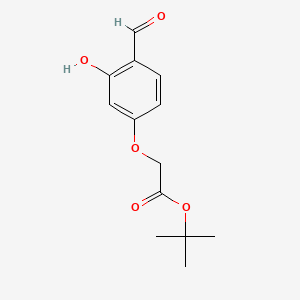
![2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13468904.png)
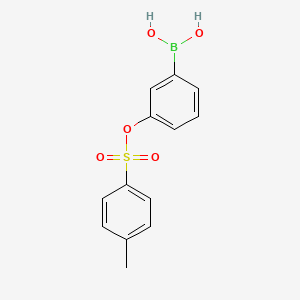
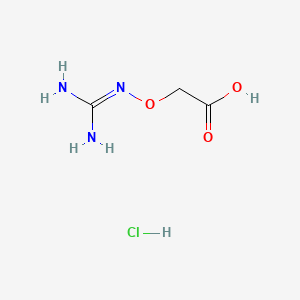
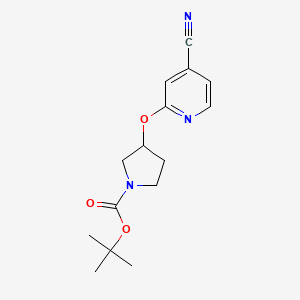
![(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13468910.png)

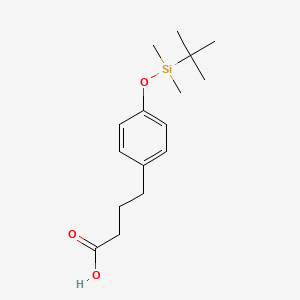
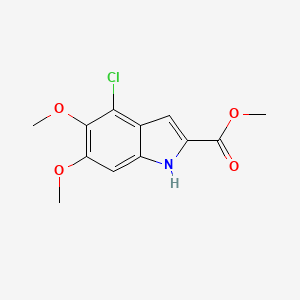
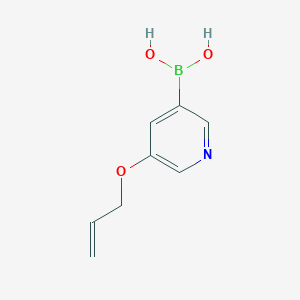
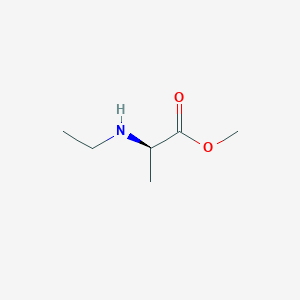
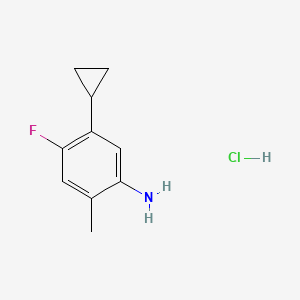
![3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)
